Galactostatin Bisulfite
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Overview
Description
Galactostatin Bisulfite is a compound known for its strong inhibitory activity toward β-galactosidases. It was first isolated from the culture broth of the microorganism Streptomyces lydicus. The compound is a derivative of galactostatin, which is a 5-amino-5-deoxygalactopyranose where the ring oxygen of galactose is replaced by a nitrogen atom .
Mechanism of Action
Target of Action
Galactostatin Bisulfite primarily targets β-galactosidases , a group of enzymes that play a crucial role in the hydrolysis of β-galactosides from polymers, oligosaccharides, or secondary metabolites . These enzymes are distributed in a variety of sources including bacteria, fungi, and plants .
Mode of Action
This compound interacts with β-galactosidases, inhibiting their activity. Two β-galactosidases, Nf-LacZ and WspA1, from the terrestrial cyanobacterium Nostoc flagelliforme, were found to have their activities inhibited by this compound, with IC50 values of 0.59 μM for Nf-LacZ and 1.18 μM for WspA1 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hydrolysis of β-galactosides. β-galactosidases catalyze this process by breaking the β-D-galactosidic linkages . Some β-galactosidases also possess the transgalactosylation activity, which involves the process of transferring galactose to another carbohydrate instead of water . The inhibition of these enzymes by this compound disrupts these processes.
Pharmacokinetics
It’s known that this compound was isolated by adsorption on dowex-50w × 8 (h +), crystallization from the bisulfite adduct, development on dowex-2 × 8 (oh −), and precipitation with etoh .
Result of Action
The primary molecular effect of this compound is the inhibition of β-galactosidase activity. This results in the disruption of the hydrolysis of β-galactosides and potentially the transgalactosylation process . On a cellular level, this could affect various processes that depend on these reactions, such as lactose digestion in the food industry .
Action Environment
It’s known that galactostatin displayed strong inhibitory activity toward several β-galactosidases in acidic and neutral media
Biochemical Analysis
Biochemical Properties
Galactostatin Bisulfite interacts with β-galactosidase, an enzyme that catalyzes the hydrolysis of β-galactosides from polymers, oligosaccharides, or secondary metabolites . The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing its normal substrate from binding . This interaction between this compound and β-galactosidase results in the inhibition of the enzyme’s activity .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on β-galactosidase. By inhibiting this enzyme, this compound can influence cellular processes that are dependent on the breakdown of β-galactosides
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to β-galactosidase, thereby inhibiting the enzyme’s activity . The compound has been found to be a fully competitive inhibitor with high affinities for β-galactosidase . This suggests that this compound binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .
Dosage Effects in Animal Models
While this compound has been found to have low acute toxicity in mice , the effects of different dosages of the compound in animal models have not been extensively studied
Metabolic Pathways
Given its role as a β-galactosidase inhibitor, it is likely that the compound interacts with metabolic pathways involving the breakdown of β-galactosides
Preparation Methods
Synthetic Routes and Reaction Conditions
Galactostatin Bisulfite is synthesized through a series of steps involving adsorption, crystallization, and precipitation. The initial isolation involves adsorption on Dowex-50W × 8 (H+), followed by crystallization from the bisulfite adduct. The compound is then developed on Dowex-2 × 8 (OH−) and precipitated with ethanol .
Industrial Production Methods
The industrial production of this compound involves the fermentation of Streptomyces lydicus in optimized culture media. The production can be significantly increased by improving the medium, leading to a 20-25 fold augmentation in yield .
Chemical Reactions Analysis
Types of Reactions
Galactostatin Bisulfite undergoes various chemical reactions, including oxidation and reduction. The oxidation of galactostatin results in the formation of 5-amino-5-deoxygalactonic-δ-lactam (galactostatin-lactam), while reduction produces 5-amino-1,5-dideoxygalactopyranose (1-deoxygalactostatin) .
Common Reagents and Conditions
Oxidation: Iodine and sodium hydroxide are used as reagents.
Reduction: Catalytic reduction is performed using hydrogen and platinum dioxide.
Major Products
Oxidation Product: 5-amino-5-deoxygalactonic-δ-lactam (galactostatin-lactam)
Reduction Product: 5-amino-1,5-dideoxygalactopyranose (1-deoxygalactostatin)
Scientific Research Applications
Galactostatin Bisulfite has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Galactostatin-lactam: An oxidation product of galactostatin with similar inhibitory properties.
1-Deoxygalactostatin: A reduction product of galactostatin, also an effective β-galactosidase inhibitor.
Uniqueness
Galactostatin Bisulfite is unique due to its strong inhibitory activity and low acute toxicity in mice (LD50 1016 mg/kg, intravenous) . Its ability to inhibit β-galactosidases in both acidic and neutral media makes it a versatile compound for various applications.
Properties
IUPAC Name |
[(3S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)14-15(12)13/h2-11H,1H2,(H,12,13)/t2?,3-,4?,5-,6?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNDHIKHLAMWHE-ZNUJPQJNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(N1)OS(=O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@@H](C([C@@H](C(N1)OS(=O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.